molecular formula C6H6ClNO B1360356 2-Chloro-5-hydroxymethylpyridine CAS No. 21543-49-7

2-Chloro-5-hydroxymethylpyridine

Cat. No.: B1360356
CAS No.: 21543-49-7
M. Wt: 143.57 g/mol
InChI Key: GOXYBEXWMJZLJB-UHFFFAOYSA-N
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Description

2-Chloro-5-hydroxymethylpyridine is an organic compound with the molecular formula C(_6)H(_6)ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a hydroxymethyl group at the fifth position on the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-hydroxymethylpyridine typically involves the chlorination of 5-hydroxymethylpyridine. One common method includes the reaction of 5-hydroxymethylpyridine with thionyl chloride (SOCl(_2)) under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-hydroxymethylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

    Reduction Reactions: The compound can be reduced to form 2-chloro-5-methylpyridine using reducing agents such as lithium aluminum hydride (LiAlH(_4)).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and mild heating.

    Oxidation: Oxidizing agents (e.g., KMnO(_4), CrO(_3)), acidic or basic conditions.

    Reduction: Reducing agents (e.g., LiAlH(_4)), anhydrous conditions.

Major Products:

    Substitution: Various substituted pyridines.

    Oxidation: 2-Chloro-5-formylpyridine, 2-chloro-5-carboxypyridine.

    Reduction: 2-Chloro-5-methylpyridine.

Scientific Research Applications

2-Chloro-5-hydroxymethylpyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a precursor in the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of drugs.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-hydroxymethylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxymethyl group can participate in hydrogen bonding, while the chlorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

    2-Chloro-5-methylpyridine: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.

    2-Chloro-3-hydroxymethylpyridine: The position of the hydroxymethyl group affects its reactivity and applications.

    5-Chloro-2-hydroxymethylpyridine: The chlorine and hydroxymethyl groups are swapped, leading to different chemical properties.

Uniqueness: 2-Chloro-5-hydroxymethylpyridine is unique due to the specific positioning of the chlorine and hydroxymethyl groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo a variety of chemical transformations makes it a valuable compound in research and industry.

Properties

IUPAC Name

(6-chloropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXYBEXWMJZLJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175880
Record name (6-Chloropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21543-49-7
Record name (6-Chloropyridin-3-yl)methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021543497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6-Chloropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-hydroxymethyl pyridine
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Synthesis routes and methods I

Procedure details

To a mixture of 3.0 g (0.0175 mole) of methyl 6-chloronicotinate, 2.0 g of sodium borohydride and 60 ml of THF on reflux, 8.0 ml of MeOH was added with stirring over a period of 1 hour. After completion of the dropwise addition, the mixture was further refluxed for 30 minutes and when cold, the solvent was distilled off. The residue was diluted with 30 ml of water, saturated with NaCl and extracted with CH2Cl2 (20 ml×3). The CH2Cl2 layer was dried over MgSO4 and the CH2Cl2 was distilled off to give 2.3 g of 6-chloro-3-pyridylmethanol as a yellow oil. When left standing at room temperature, this product was thoroughly crystallized.
Quantity
3 g
Type
reactant
Reaction Step One
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2 g
Type
reactant
Reaction Step One
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Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
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Synthesis routes and methods II

Procedure details

To a solution of ethyl 6-chloronicotinate (25.8 g, 0.139 mol) in ethanol was added sodiumborohydride (10.5 g, 0.278 mol), followed by stirring under an atmosphere of nitrogen gas at room temperature. After 41 hours, the reaction mixture was concentrated and then the residue was diluted with a saturated aqueous ammonium chloride solution and ethyl acetate. The organic layer was washed with a saturated aqueous ammonium chloride solution, dried over anhydrous sodium sulfate and concentrated. The residue was subjected to silica gel column chromatography (elution solvent; hexane, hexane:ethyl acetate=4:1, 2:1, and 3:2), to give the title compound (11.7 g, 58%) as a pale yellow solid.
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
10.5 g
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
58%

Synthesis routes and methods III

Procedure details

69.5 g (0.5 mol) of 6-hydroxynicotinic acid are introduced into a mixture of 200 g (1 mol) of phosphorus pentachloride and 233 g (1.5 mol) of phosphorus oxychloride at room temperature, the mixture is stirred at 95° C. for 5 hours and excess phosphorus chlorides are then removed in vacuo. The crystalline residue is introduced into a solution of 75 g (1.98 mol) of sodium borohydride in 1,000 ml of water, the temperature being maintained at 30° C. at most. The mixture is then stirred at room temperature until the completion of gas evolution and is filtered with suction from solid material, and the filtrate is extracted using ether.
Quantity
69.5 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
233 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

6-Chloronicotinic acid (3.0 g, 18.98 mmol) is dissolved in 30 ml of tetrahydrofuran (THF), with the temperature of the solution maintained below 30°. A 1 M solution of borane/TMF (19 ml, 19.0 mmol) is added at a rate to maintain a slow evolution of gas. This mixture is stirred at RT overnight. The reaction is poured onto approximately 50 g ice with 2 ml concentrated hydrochloric acid and is stirred for 1 hour. The pH of the reaction is adjusted to 5. The reaction is then extracted with chloroform, washed with water, dried and stripped to give 6-chloro-3-pyridinemethanol. A mixture of this pyridinemethanol (2.5 g, 17.4 mmol) and 1-fluoro- 4-nitrobenzene (2.4 g, 17.4 mmol), dissolved together in 15 ml of THF, is added to a stirring suspension of sodium hydride (0.42 g, 17.4 mmol) in 25 ml of THF at a rate to maintain the temperature below 32° . The mixture is stirred for 1 hour, then diluted with water, extracted with chloroform, washed with water, dried and stripped to give 2-chloro-5-(4-nitrophenoxy)methylpyridine.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a suspension of LiAlH4 (1.5 g, 40 mmol) in THF (80 mL) was added methyl 6-chloronicotinate (1.56 g, 10 mmol) slowly at 0-5□ under N2 atmosphere. The reaction mixture was stirred at rt for 3 h before it was quenched with 15% NaOH and water. The mixture was filtered through Celite® and the cake was washed with EtOAc (100 mL×3). The filtrate was washed with brine (200 mL), dried and concentrated to give the desired product as yellow oil (1 g, 70%). [LCMS: RtA=0.88 min, m/z 144.2 [M+H]+].
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-hydroxymethylpyridine
Reactant of Route 2
2-Chloro-5-hydroxymethylpyridine
Reactant of Route 3
2-Chloro-5-hydroxymethylpyridine
Reactant of Route 4
2-Chloro-5-hydroxymethylpyridine
Reactant of Route 5
2-Chloro-5-hydroxymethylpyridine
Reactant of Route 6
2-Chloro-5-hydroxymethylpyridine
Customer
Q & A

Q1: What makes Fusarium sp. strain CS-3 significant in the context of acetamiprid contamination?

A1: Fusarium sp. strain CS-3, a fungal strain isolated from soil [], exhibits a remarkable ability to degrade acetamiprid. This is significant because acetamiprid, a widely used neonicotinoid insecticide, poses environmental risks due to its persistence in soil and water systems. The study demonstrates that CS-3 can effectively utilize acetamiprid as its sole carbon source, indicating its potential for bioremediation of contaminated environments. []

Q2: Can you elaborate on the potential environmental benefits of utilizing Fusarium sp. strain CS-3?

A2: The research highlights that Fusarium sp. strain CS-3 can significantly reduce acetamiprid concentration in a controlled environment. [] This finding suggests its potential application in bioremediation strategies for contaminated soils and water resources. Further research is needed to explore large-scale applications and assess its effectiveness in different environmental conditions.

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